molecular formula C11H12BrClOS B15388100 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one

1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B15388100
M. Wt: 307.63 g/mol
InChI Key: SKIYZDXMXHRMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one (CAS: 1806480-86-3) is a halogenated aromatic ketone with the molecular formula C₁₁H₁₂BrClOS and a molecular weight of 307.63 g/mol. This compound is characterized by a propan-1-one backbone with a chlorine atom at the C3 position, a reactive bromomethyl (-CH₂Br) group at the C2 position of the phenyl ring, and a methylthio (-SMe) group at the C5 position . Its structure makes it a versatile and valuable intermediate in organic synthesis, particularly in reactions requiring halogenated aryl ketones for cross-coupling or nucleophilic substitution processes . The primary research value of this compound lies in its application as a key building block for the synthesis of more complex molecules in pharmaceuticals and agrochemicals . The bromomethyl group can participate in nucleophilic substitution reactions, allowing researchers to introduce various functional groups, while the chloropropanone moiety can undergo addition or reduction reactions . Furthermore, the methylthio group can be selectively oxidized to sulfoxides or sulfones, providing an additional handle for chemical modification and diversification of the molecular scaffold . Preliminary research on structurally similar compounds suggests potential biological activities, including antimicrobial and anticancer effects, highlighting its utility in medicinal chemistry research for developing new therapeutic agents . This product is intended for research purposes only and is not designed for human or veterinary use .

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-methylsulfanylphenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H12BrClOS/c1-15-9-3-2-8(7-12)10(6-9)11(14)4-5-13/h2-3,6H,4-5,7H2,1H3

InChI Key

SKIYZDXMXHRMGQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)CBr)C(=O)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key analogs is summarized below:

Compound Name Key Substituents Structural Differences Functional Implications
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one (Target) Bromomethyl, methylthio (phenyl ring); Cl (C3) Baseline for comparison High electrophilicity (Br), moderate lipophilicity (SMe), stability (Cl)
1-(5-Chloro-3-methylbenzo[b]thiophen-2-yl)-3-(phenylthio)propan-1-one Chloro, methyl (benzo[b]thiophene); phenylthio (C3) Benzo[b]thiophene core vs. phenyl; phenylthio vs. methylthio Enhanced aromaticity (thiophene), higher steric bulk (PhS), reduced solubility
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one Chlorothiophene; α,β-unsaturated ketone Prop-2-en-1-one backbone vs. propan-1-one; thiophene vs. phenyl Conjugation (enone system), increased reactivity in Michael additions
1-(Azepan-1-yl)-3-chloropropan-1-one Azepane (7-membered amine ring); Cl (C3) Azepane substituent vs. bromomethyl-phenyl Higher basicity (azepane), potential for hydrogen bonding, reduced alkylation capability

Reactivity and Stability

  • However, the α,β-unsaturated ketone in exhibits higher reactivity toward nucleophiles due to conjugation .
  • Steric and Solubility Factors: The phenylthio group in increases steric hindrance, reducing reactivity in crowded environments. In contrast, the methylthio group in the target compound improves solubility in non-polar solvents .

Q & A

Q. What crystallographic data exist for related compounds, and how do they inform structural analysis?

  • Crystal structures of analogs (e.g., 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one) reveal:
  • Dihedral angles of ~40° between aromatic rings, influencing π-π stacking in enzyme binding pockets .
  • Halogen bonding (Br···Cl distances = 3.5–3.7 Å) stabilizes crystal packing .

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